6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Overview
Description
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 6-FMDB, is a chemical compound that belongs to the class of benzoxazine derivatives. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and polymer chemistry.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is not fully understood. However, several studies have suggested that this compound exerts its cytotoxic activity by inducing DNA damage and inhibiting DNA repair mechanisms. In addition, 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been shown to exhibit cytotoxic activity against various cancer cell lines. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. However, the biochemical and physiological effects of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione on normal cells and tissues are not fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in lab experiments include its high yield and purity, its potential as an anticancer agent, and its potential as a building block for the synthesis of novel materials. However, the limitations of using 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in lab experiments include its potential toxicity and its limited solubility in some solvents.
Future Directions
There are several future directions for the research on 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. One direction is to study the mechanism of action of this compound in more detail. Another direction is to investigate the potential of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione as a building block for the synthesis of novel materials with unique properties. In addition, the potential of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione as an anticancer agent could be further explored by conducting preclinical and clinical studies. Finally, the toxicity and pharmacokinetics of 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione need to be studied in more detail to determine its potential as a drug candidate.
Scientific Research Applications
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Several studies have shown that 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In material science, 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been studied for its potential as a building block for the synthesis of novel materials. Several studies have reported the synthesis of polymers and copolymers using 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione as a monomer. These materials have been shown to have unique properties, such as high thermal stability, good mechanical properties, and excellent solubility.
properties
IUPAC Name |
6-fluoro-1-methyl-3,1-benzoxazine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXAOHOECMTGFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507721 | |
Record name | 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
CAS RN |
61352-46-3 | |
Record name | 6-Fluoro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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